3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of appropriate aromatic amines with diketones or their derivatives. One common method is the reaction of 3,4-diaminotoluene with acetylacetone under acidic or basic conditions to form the desired quinoxaline derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while substitution reactions can produce a variety of functionalized quinoxalines.
Scientific Research Applications
3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Util
Properties
CAS No. |
265995-02-6 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3,3,4-trimethyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-11(2)10(14)12-8-6-4-5-7-9(8)13(11)3/h4-7H,1-3H3,(H,12,14) |
InChI Key |
CZCMZTBEMSTDRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC2=CC=CC=C2N1C)C |
Origin of Product |
United States |
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